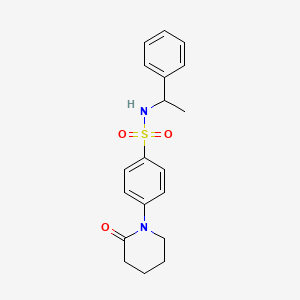
4-(2-oxo-1-piperidinyl)-N-(1-phenylethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-oxo-1-piperidinyl)-N-(1-phenylethyl)benzenesulfonamide, also known as OPB-9195, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for research in a number of different fields.
Mécanisme D'action
4-(2-oxo-1-piperidinyl)-N-(1-phenylethyl)benzenesulfonamide exerts its effects by inhibiting specific enzymes involved in various cellular processes. In cancer cells, this compound inhibits the enzyme Aurora A kinase, which is involved in cell division. In Alzheimer's disease, this compound has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In immunology, this compound has been shown to inhibit the enzyme dipeptidyl peptidase-4, which is involved in the regulation of the immune response.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, depending on the specific enzyme that it targets. In cancer cells, this compound inhibits cell division and induces apoptosis, or programmed cell death. In Alzheimer's disease, this compound increases the levels of acetylcholine in the brain, which is important for cognitive function. In immunology, this compound modulates the immune response by inhibiting the activity of dipeptidyl peptidase-4.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-oxo-1-piperidinyl)-N-(1-phenylethyl)benzenesulfonamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify for specific applications. It has also been extensively studied, so there is a wealth of information available on its properties and potential applications. However, there are also some limitations to its use. Its effects can be highly specific to certain enzymes, so it may not be effective for all applications. Additionally, its mechanism of action can be complex, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on 4-(2-oxo-1-piperidinyl)-N-(1-phenylethyl)benzenesulfonamide. One area of interest is its potential as a cancer treatment. Further studies could explore its efficacy in different types of cancer and in combination with other treatments. Another area of interest is its potential as a treatment for Alzheimer's disease. Future studies could explore its effects on cognitive function in animal models and in humans. Finally, there is potential for further research on its immunomodulatory effects, particularly in the treatment of autoimmune diseases.
Méthodes De Synthèse
The synthesis of 4-(2-oxo-1-piperidinyl)-N-(1-phenylethyl)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with N-(1-phenylethyl)piperidin-2-one in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to yield the final compound.
Applications De Recherche Scientifique
4-(2-oxo-1-piperidinyl)-N-(1-phenylethyl)benzenesulfonamide has been studied for its potential therapeutic applications in a number of different fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell division. In neurology, this compound has been studied for its potential to improve cognitive function in patients with Alzheimer's disease. In immunology, this compound has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
4-(2-oxopiperidin-1-yl)-N-(1-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-15(16-7-3-2-4-8-16)20-25(23,24)18-12-10-17(11-13-18)21-14-6-5-9-19(21)22/h2-4,7-8,10-13,15,20H,5-6,9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSWQUKCEALTTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-4-piperidinecarboxamide](/img/structure/B5087366.png)
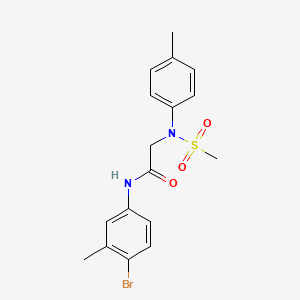
![3-bromo-N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5087378.png)
![2-amino-4-(4-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5087382.png)
![ethyl 4-(4-methoxybenzyl)-1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B5087387.png)
![N'-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]nicotinohydrazide](/img/structure/B5087392.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5087397.png)
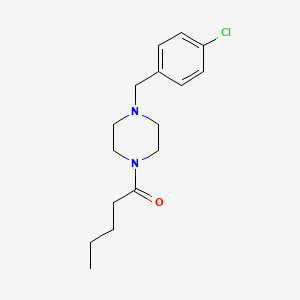
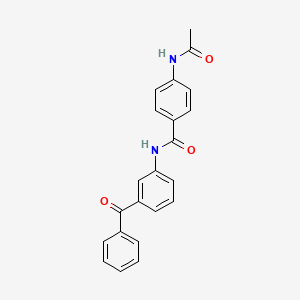
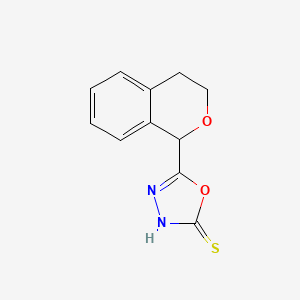
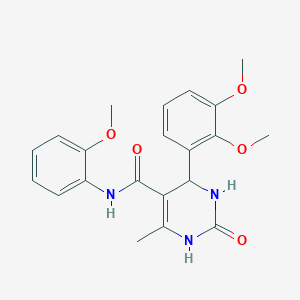
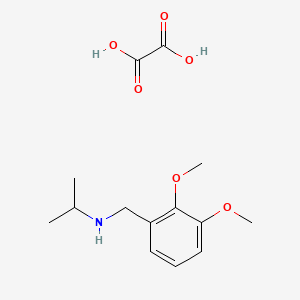
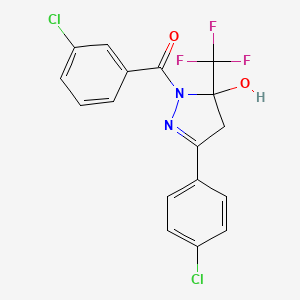
![9-(allylthio)-8-phenyl-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5087443.png)
